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molecular formula C8H11N3O3 B7771106 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol CAS No. 25948-15-6

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol

Cat. No. B7771106
M. Wt: 197.19 g/mol
InChI Key: JMCDFZGHBZLEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04567272

Procedure details

A mixture of 154 g (1 mole) of 2-methoxy-5-nitropyridine, 90 g (1.2 mole) of N-methylethanolamine and 200 ml of water is heated to reflux for 8 hours with stirring. After cooling, the solid substance is filtered off with suction, washed with water and is then dried in the vacuum. An intensively yellow dyed product is obtained with a melting point of 83°-4° C. and in a yield of 78% of theory.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1.[CH3:12][NH:13][CH2:14][CH2:15][OH:16]>O>[OH:16][CH2:15][CH2:14][N:13]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1)[CH3:12]

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
COC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
90 g
Type
reactant
Smiles
CNCCO
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid substance is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
is then dried in the vacuum
CUSTOM
Type
CUSTOM
Details
An intensively yellow dyed product is obtained with a melting point of 83°-4° C. and in a yield of 78% of theory

Outcomes

Product
Name
Type
Smiles
OCCN(C)C1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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